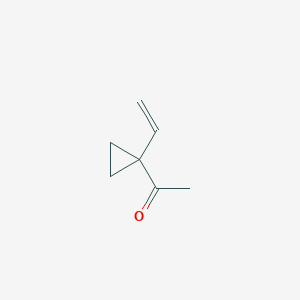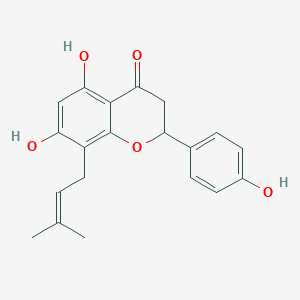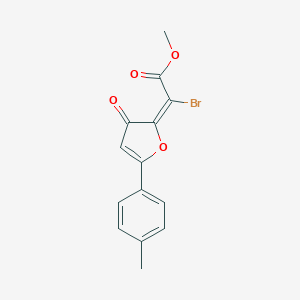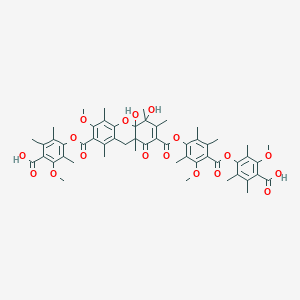
3-氧代-3-(2,3,4,5-四氟苯基)丙酸乙酯
概述
描述
Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate is an organic compound with the molecular formula C11H8F4O3. It is a crystalline powder that ranges in color from white to very pale yellow . This compound is notable for its fluorinated aromatic ring, which imparts unique chemical properties and reactivity.
科学研究应用
Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate typically involves the esterification of 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoic acid with ethanol in the presence of a suitable acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors with precise temperature and pressure control to optimize yield and purity .
化学反应分析
Types of Reactions
Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoic acid.
Reduction: Ethyl 3-hydroxy-3-(2,3,4,5-tetrafluorophenyl)propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate involves its interaction with molecular targets through its keto and ester functional groups. These interactions can lead to the inhibition of specific enzymes or the modification of biological pathways. The fluorinated aromatic ring enhances the compound’s stability and reactivity, making it a valuable tool in biochemical studies .
相似化合物的比较
Similar Compounds
- Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate shares similarities with other fluorinated aromatic compounds such as:
- 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoic acid
- Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)butanoate .
Uniqueness
- The presence of four fluorine atoms on the aromatic ring distinguishes Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate from other similar compounds. This high degree of fluorination imparts unique electronic properties and reactivity, making it particularly useful in specialized chemical and biochemical applications .
属性
IUPAC Name |
ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4O3/c1-2-18-8(17)4-7(16)5-3-6(12)10(14)11(15)9(5)13/h3H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDVJYLIAJHEOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(C(=C1F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344983 | |
| Record name | Ethyl 2,3,4,5-tetrafluorobenzoylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94695-50-8 | |
| Record name | Ethyl 2,3,4,5-tetrafluoro-β-oxobenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94695-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-oxo-(2,3,4,5-tetrafluorophenyl)propanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094695508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2,3,4,5-tetrafluorobenzoylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.613 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details














Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of ethyl 2,3,4,5-tetrafluorobenzoylacetate in the synthesis of ofloxacin?
A1: Ethyl 2,3,4,5-tetrafluorobenzoylacetate serves as a crucial starting material in the multi-step synthesis of ofloxacin and its derivatives. [, ] Its structure provides the foundation for the core ring system of ofloxacin.
Q2: Can you describe a key reaction involving ethyl 2,3,4,5-tetrafluorobenzoylacetate in the ofloxacin synthesis pathway?
A2: In one of the synthesis routes described, ethyl 2,3,4,5-tetrafluorobenzoylacetate is first reacted with ethyl orthoformate. The resulting product then undergoes a condensation reaction with either (R,S)- or (R)-2-amino propanol. This step is essential for introducing the chiral center present in ofloxacin. [] Further cyclization, hydrolysis, and a final condensation reaction with N-methylpiperazine yield the final ofloxacin product.
Q3: How does the use of ethyl 2,3,4,5-tetrafluorobenzoylacetate contribute to the development of ofloxacin analogs?
A3: The synthesis of 2,3-dehydroofloxacin, an analog of ofloxacin, also utilizes ethyl 2,3,4,5-tetrafluorobenzoylacetate as a starting material. [] This highlights the versatility of this compound in creating structurally related quinolone antibacterial agents with potentially modified pharmacological properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














